molecular formula C16H15N3O2S B7842343 2-[[6-Methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]azaniumyl]acetate

2-[[6-Methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]azaniumyl]acetate

Cat. No.: B7842343
M. Wt: 313.4 g/mol
InChI Key: ZTAMUMDGNHLSJD-UHFFFAOYSA-N
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Description

2-[[6-Methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]azaniumyl]acetate is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[6-Methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]azaniumyl]acetate typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the methyl and phenyl groups. The final step involves the formation of the azaniumyl acetate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[[6-Methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]azaniumyl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-[[6-Methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]azaniumyl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-[[6-Methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]azaniumyl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidine derivatives with different substituents. Examples include:

  • 6-Methyl-5-phenylthieno[2,3-d]pyrimidine
  • 5-(4-Methylphenyl)thieno[2,3-d]pyrimidine

Uniqueness

2-[[6-Methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]azaniumyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]azaniumyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-9-3-5-11(6-4-9)13-10(2)22-16-14(13)15(18-8-19-16)17-7-12(20)21/h3-6,8H,7H2,1-2H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAMUMDGNHLSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC3=NC=NC(=C23)[NH2+]CC(=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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